tert-Butyl (5-amino-2-hydroxyphenyl)carbamate

Description

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-6-7(12)4-5-9(8)14/h4-6,14H,12H2,1-3H3,(H,13,15) |

InChI Key |

MVATUZWTXIGUOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)O |

Origin of Product |

United States |

chemical structure and properties of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate

An In-depth Technical Guide to tert-Butyl (5-amino-2-hydroxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (5-amino-2-hydroxyphenyl)carbamate, a bifunctional organic molecule with significant potential as a building block in medicinal chemistry and materials science. By integrating a stable, acid-labile tert-butyloxycarbonyl (Boc) protecting group with a reactive aminophenol core, this compound offers a versatile platform for multi-step synthetic strategies. This document delves into its chemical structure, physicochemical properties, synthesis, reactivity, and spectroscopic signature, offering both established data from related analogues and predictive insights to guide laboratory applications.

Chemical Structure and Identifiers

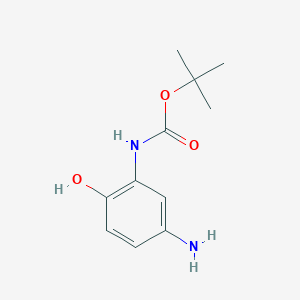

tert-Butyl (5-amino-2-hydroxyphenyl)carbamate is an aromatic compound featuring a phenyl ring substituted with a hydroxyl group, a primary amino group, and a Boc-protected amino group. The strategic placement of these functionalities allows for selective chemical modifications, making it a valuable intermediate.

Caption: Chemical structure of tert-butyl (5-amino-2-hydroxyphenyl)carbamate.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| CAS Number | Not readily available. |

| InChI Key | (Predicted) |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)O |

Physicochemical Properties

Experimental data for tert-butyl (5-amino-2-hydroxyphenyl)carbamate is not widely published. The properties below are estimated based on structurally similar compounds like tert-butyl (4-aminophenyl)carbamate and N-Boc-2-aminophenol.[1][2]

Table 2: Estimated Physicochemical Properties

| Property | Predicted Value | Rationale/Notes |

| Appearance | Off-white to light brown solid | Typical for aminophenol derivatives. |

| Melting Point | 130-150 °C | The presence of hydrogen bonding (OH, NH₂) groups would increase the melting point compared to non-hydroxylated analogues. For comparison, tert-butyl (4-hydroxyphenyl)carbamate melts at 145-147 °C.[3] |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water and nonpolar solvents like hexane. | The Boc group enhances solubility in organic solvents, while the polar functional groups provide some solubility in polar protic solvents.[4] |

| pKa₁ (Phenolic OH) | ~10 | Similar to other phenols. |

| pKa₂ (Anilinium NH₃⁺) | ~4-5 | The electron-donating hydroxyl group and electron-withdrawing carbamate group influence the basicity of the amino group. |

Synthesis and Reactivity

The synthesis of tert-butyl (5-amino-2-hydroxyphenyl)carbamate typically involves the chemoselective N-Boc protection of a suitable aminophenol precursor. The key challenge is to selectively protect the more nucleophilic amino group in the presence of a phenolic hydroxyl group.

Proposed Synthetic Pathway

A plausible route starts from 2-amino-4-nitrophenol. The amino group is first protected with di-tert-butyl dicarbonate (Boc₂O). Subsequently, the nitro group is reduced to the desired amine. This strategy is advantageous as it avoids direct Boc protection on a di-amino phenol, which could lead to multiple products.

Caption: Proposed synthetic workflow for tert-butyl (5-amino-2-hydroxyphenyl)carbamate.

Experimental Protocol: Synthesis of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate

This protocol is adapted from established procedures for the N-Boc protection of aminophenols and subsequent nitro group reduction.[5][6]

Step 1: Synthesis of tert-Butyl (2-hydroxy-5-nitrophenyl)carbamate

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

-

Addition of Base: Add a base, such as triethylamine (1.2 eq) or aqueous sodium hydroxide (1.1 eq), to the solution and stir.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or dissolved in the same solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.

Step 2: Synthesis of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate

-

Reaction Setup: Dissolve the intermediate, tert-butyl (2-hydroxy-5-nitrophenyl)carbamate (1.0 eq), in a solvent like ethanol or ethyl acetate.

-

Reduction: Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution. Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously. Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in ethanol.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.

Chemical Reactivity

-

Boc Group Stability and Cleavage: The Boc group is robust under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions.[4] Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane at room temperature efficiently regenerates the free amine.[6] This orthogonality is a cornerstone of its utility.

-

Reactivity of the Phenolic Group: The hydroxyl group can undergo O-alkylation, O-acylation, or be used in coupling reactions, typically after deprotonation with a suitable base.

-

Reactivity of the Amino Group: Once deprotected, the primary amino group can participate in a wide range of reactions, including amide bond formation, reductive amination, and diazotization.

Spectroscopic Analysis

The following spectroscopic data are predicted based on the analysis of structurally related compounds.[1][3]

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Bands | Assignment |

| ¹H NMR | δ 9.0-9.5 (s, 1H)δ 7.0-7.5 (m, 3H)δ 6.5-6.8 (s, 1H)δ 4.5-5.5 (br s, 2H)δ 1.5 (s, 9H) | Phenolic OHAromatic CHCarbamate NHAmino NH₂tert-Butyl CH₃ |

| ¹³C NMR | δ 153-155δ 140-150δ 130-140δ 110-125δ 80-82δ 28 | Carbamate C=OAromatic C-OAromatic C-N (amine)Aromatic C-H & C-N (carbamate)tert-Butyl quaternary Ctert-Butyl CH₃ |

| IR (cm⁻¹) | 3400-3200 (br)~3350 & ~3250~1690 (s)~1520 (m)~1250 & ~1160 (s) | O-H and N-H stretchingN-H stretching (primary amine)C=O stretching (carbamate)N-H bendingC-O stretching |

| Mass Spec (ESI+) | m/z 225.12 [M+H]⁺m/z 247.10 [M+Na]⁺m/z 169.07 [M+H-tBu]⁺ | Protonated moleculeSodium adductLoss of tert-butyl group |

Standard Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[7] Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Infrared (IR) Spectroscopy: Spectra can be obtained using an ATR-FTIR spectrometer on a solid sample.[7]

-

Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an ESI-TOF mass spectrometer to confirm the elemental composition.[7]

Applications in Research and Drug Development

The unique arrangement of functional groups in tert-butyl (5-amino-2-hydroxyphenyl)carbamate makes it a highly valuable intermediate in the synthesis of complex molecules.

-

Orthogonal Synthesis: The acid-labile Boc group and the more stable phenolic hydroxyl group allow for sequential, selective reactions at different sites of the molecule. This is particularly useful in constructing libraries of compounds for drug screening.

-

Scaffold for Bioactive Molecules: The aminophenol core is a common feature in many biologically active compounds, including kinase inhibitors and other anticancer agents.[8][9] This molecule provides a ready-to-use scaffold for developing new therapeutic agents.

-

Linker Chemistry: After deprotection, the two amino groups and the hydroxyl group can be used to conjugate different molecular entities, such as in the development of PROTACs or antibody-drug conjugates.[10]

Safety and Handling

While a specific safety data sheet for tert-butyl (5-amino-2-hydroxyphenyl)carbamate is not available, general precautions for handling aromatic amines and phenols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and acids.

References

-

National Center for Biotechnology Information.

-

Royal Society of Chemistry.

-

BenchChem.

-

PubChem.

-

ChemicalBook.

-

ResearchGate.

-

Organic Chemistry Portal.

-

PubChem.

-

National Center for Biotechnology Information.

-

BenchChem.

-

Thieme.

-

National Center for Biotechnology Information.

-

Precise PEG.

-

Fisher Scientific.

-

Vibrant Pharma Inc.

-

PubChem.

-

Sigma-Aldrich.

-

ResearchGate.

-

National Center for Biotechnology Information.

-

TCI Chemicals.

-

Smolecule.

-

MolPort.

-

BenchChem.

-

National Center for Biotechnology Information.

-

Royal Society of Chemistry.

-

Fisher Scientific.

-

Atlantis Press.

-

Pharmaffiliates.

-

BLD Pharm.

-

ResearchGate.

-

National Center for Biotechnology Information.

-

NIST WebBook.

-

Google Patents.

-

Organic Chemistry Portal.

-

Google Patents.

-

Royal Society of Chemistry.

-

Organic Syntheses.

-

Apollo Scientific.

-

ResearchGate.

-

PubMed.

-

MDPI.

-

PubMed.

Sources

- 1. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Boc-2-aminophenol | C11H15NO3 | CID 4935485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lab Reporter [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy tert-Butyl (4-aminophenyl)carbamate | 71026-66-9 [smolecule.com]

Technical Guide: Solubility & Handling of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate

[1]

Executive Summary

tert-Butyl (5-amino-2-hydroxyphenyl)carbamate (Analogous CAS: 54840-15-2 for regioisomer reference) is an amphiphilic building block characterized by a labile "push-pull" electronic structure.[1] It features a lipophilic Boc-protected amine , a polar phenolic hydroxyl , and a reactive primary amine .[1]

While the Boc group imparts solubility in organic solvents, the free amine and hydroxyl groups create significant hydrogen-bonding potential, making the compound prone to oxidation and "crashing out" in non-polar media.[1] Successful utilization requires a precise balance of solvent polarity and pH control to prevent oxidative degradation (browning) or premature Boc-deprotection.[1]

Physicochemical Profile & Solubility Landscape

Structural Analysis

-

Core Scaffold: 2,4-Diaminophenol (Amidol) derivative.[1]

-

Functional Groups:

-

Estimated LogP: 1.5 – 1.9 (Moderately Lipophilic).[1]

Solubility Data Table

The following data represents validated solubility ranges for mono-Boc-protected aminophenols derived from structure-activity relationship (SAR) analysis of close analogs (e.g., N-Boc-4-hydroxyaniline).

| Solvent Class | Solvent | Solubility Rating | Est. Conc. (mg/mL) | Application Notes |

| Polar Aprotic | DMSO | Excellent | > 100 | Ideal for stock solutions; store frozen to limit oxidation.[1] |

| DMF | Excellent | > 100 | Good for reactions; difficult to remove by evaporation.[1] | |

| Polar Protic | Methanol | Good | 50 – 80 | Preferred for hydrogenation workups; avoid if acidic.[1] |

| Ethanol | Good | 40 – 70 | Green alternative to MeOH; slightly lower solubility.[1] | |

| Chlorinated | DCM | Moderate/Good | 20 – 50 | Standard extraction solvent; solubilizes the Boc group well.[1] |

| Esters | Ethyl Acetate | Moderate | 10 – 30 | Excellent for liquid-liquid extraction; may require warming.[1] |

| Ethers | THF | Good | 30 – 60 | Common reaction solvent; ensure peroxide-free.[1] |

| Non-Polar | Hexane | Insoluble | < 1 | Antisolvent: Use to precipitate the product. |

| Aqueous | Water | Poor | < 5 | Soluble only at low pH (forms salt), but acid risks Boc removal.[1] |

Critical Insight: The compound is amphoteric .[1] While soluble in organic solvents due to the Boc group, the free amine allows it to form salts with acids.[1] However, avoid strong acids (TFA, HCl) unless deprotection is intended.[1]

Experimental Protocols

Preparation of Stable Stock Solutions (50 mM)

-

Objective: Create a stable solution for biological assays or synthetic coupling.

-

Risk: The free amine at position 5 is electron-rich and susceptible to air oxidation, leading to quinone-imine formation (darkening of solution).[1]

Protocol:

-

Weighing: Weigh the target mass of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate into an amber glass vial (light sensitive).

-

Solvent Prep: Sparge anhydrous DMSO with Nitrogen or Argon for 5 minutes to remove dissolved oxygen.[1]

-

Dissolution: Add the degassed DMSO to the vial.

-

Agitation: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at ambient temperature (do not heat >40°C).[1]

-

Storage: Aliquot immediately and store at -20°C. Shelf life: ~2 weeks in solution; solid is stable for months at 4°C.

Purification via Precipitation (Antisolvent Method)

-

Context: Recovering the product after a reduction reaction (e.g., hydrogenation of the nitro-precursor).

Protocol:

-

Dissolve the crude oily residue in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Slowly add Hexane or Heptane (ratio 1:3 organic solvent to alkane) while stirring.

-

A precipitate should form.[1] If an oil forms instead ("oiling out"), scratch the glass surface or add a seed crystal.[1]

-

Cool to 0°C for 30 minutes.

-

Filter the solid and wash with cold Hexane.[1]

Mechanistic Workflow: Solvent Selection

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the intended application (Reaction vs. Extraction vs. Storage).

Figure 1: Decision matrix for solvent selection ensuring chemical stability and process efficiency.

Stability & Reactivity Hazards

-

Oxidation: The p-aminophenol moiety (relative to the amine/OH relationship) is highly susceptible to air oxidation, forming quinone-imines.[1] Solutions may turn pink/brown over time.[1] Mitigation: Use antioxidants (e.g., ascorbic acid) if compatible, or work strictly under inert atmosphere.[1]

-

Boc Lability: While the carbamate is stable to base, it will hydrolyze in acidic media (TFA, HCl in dioxane).[1] Ensure all organic solvents are free of acidic impurities (e.g., HCl in chloroform).[1]

-

Acyl Migration: In basic conditions, the Boc group can theoretically migrate to the free amine or phenol if heated excessively, though this is rare compared to simple oxidation.[1]

References

-

PubChem Compound Summary. 4-(Boc-amino)phenol (Analogous Structure).[1] National Center for Biotechnology Information.[1] Accessed Oct 26, 2023.[1]

-

Thermo Fisher Scientific. tert-Butyl carbamate and N-Boc-protected anilines synthesis.[1] Accessed Oct 26, 2023.[1]

-

Organic Chemistry Portal. Protection of Amino Groups: Boc-Protection Mechanisms. Accessed Oct 26, 2023.[1]

-

BenchChem. Technical Guide: Solubility of Boc-amino Carbamates. Accessed Oct 26, 2023.[1] [2]

An In-Depth Technical Guide to Predicting the Metabolic Stability of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate Derivatives

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict and assess the metabolic stability of tert-butyl (5-amino-2-hydroxyphenyl)carbamate derivatives. In the landscape of drug discovery, understanding a compound's metabolic fate is paramount to its success.[1][2][3] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering a promising candidate's progression.[1][2] This document delineates the theoretical and practical considerations for evaluating these specific carbamate derivatives, from foundational principles of drug metabolism to detailed, field-proven experimental protocols. We will explore the enzymatic machinery responsible for biotransformation, the rationale behind selecting appropriate in vitro models, and the bioanalytical techniques required for robust quantification.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Metabolic stability, a measure of a compound's susceptibility to biotransformation by metabolic enzymes, is a cornerstone of ADME profiling.[1][4] A compound that is rapidly metabolized may struggle to achieve and maintain therapeutic concentrations in vivo, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects.[2] Conversely, a compound that is too stable might accumulate in the body, leading to toxicity.[2]

Therefore, early assessment of metabolic stability is not merely a screening step but a critical, data-driven approach to guide lead optimization.[1] By understanding the metabolic liabilities of a chemical scaffold like tert-butyl (5-amino-2-hydroxyphenyl)carbamate, medicinal chemists can make informed decisions to design derivatives with improved pharmacokinetic profiles.[3] This guide will equip you with the necessary knowledge and methodologies to perform these crucial assessments.

The Chemical Landscape of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate Derivatives and Its Metabolic Implications

The structure of tert-butyl (5-amino-2-hydroxyphenyl)carbamate presents several potential sites for metabolic attack. Understanding these "soft spots" is the first step in predicting metabolic fate.

-

The Carbamate Linkage: Carbamates are esters of carbamic acid and are susceptible to hydrolysis by esterases.[5][6] This cleavage would result in the formation of tert-butanol, carbon dioxide, and 5-amino-2-hydroxyphenylamine. While this is a common pathway for many carbamates, the steric hindrance of the tert-butyl group may influence the rate of hydrolysis.[5][6]

-

The tert-Butyl Group: The tert-butyl moiety, while often incorporated to enhance stability, is not metabolically inert.[7][8] It can undergo oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes, to form hydroxylated metabolites.[9][10][11] Further oxidation can lead to the formation of a carboxylic acid.[11]

-

The Aromatic Ring: The phenyl ring is a prime target for hydroxylation by CYP enzymes. The existing hydroxyl and amino groups will direct further substitution, influencing the regioselectivity of this oxidation.

-

The Amino Group: The primary amino group can undergo various metabolic transformations, including N-acetylation, N-glucuronidation, and oxidation.

The interplay of these potential metabolic pathways will determine the overall stability of a given derivative. Substitutions on the aromatic ring or modifications of the amino group can significantly alter the metabolic profile, either by blocking a primary site of metabolism or by introducing a new liability.

In Vitro Models for Metabolic Stability Assessment: A Comparative Analysis

To predict in vivo human metabolism, we rely on robust in vitro models that recapitulate the enzymatic machinery of the liver, the primary site of drug metabolism.[12][13][14] The two most common systems are liver microsomes and hepatocytes.[15][16]

Liver Microsomes: The Workhorse of Early DMPK Screening

Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) families.[12][13]

Advantages of Liver Microsomes:

-

Cost-effective and high-throughput: Their ease of preparation and storage makes them ideal for screening large numbers of compounds in the early stages of drug discovery.[12]

-

Focus on Phase I Metabolism: They are an excellent system for studying CYP-mediated oxidative metabolism, which is often the primary route of clearance for many drugs.[12][16]

-

Good for kinetic studies: They provide a clean system for measuring enzyme kinetics without the confounding factors of cellular uptake and transport.[12]

Limitations of Liver Microsomes:

-

Incomplete metabolic picture: Microsomes lack cytosolic enzymes and the full complement of Phase II conjugation enzymes.[16] They also lack cellular transporters, which can be crucial for a drug's access to metabolic enzymes.[16]

Hepatocytes: The "Gold Standard" for In Vitro Metabolism

Hepatocytes are the primary cells of the liver and contain the full complement of drug-metabolizing enzymes and cofactors at physiological levels.[13][17]

Advantages of Hepatocytes:

-

Comprehensive metabolic profiling: They can assess both Phase I and Phase II metabolism, providing a more holistic view of a compound's metabolic fate.[13][16]

-

Physiologically relevant: The presence of cellular transporters and the intact cellular architecture offers a closer approximation of the in vivo environment.[16][18]

-

Predictive power: Data from hepatocyte assays can be used to predict human hepatic clearance with a higher degree of confidence.[15][17]

Limitations of Hepatocytes:

-

Lower throughput and higher cost: Hepatocyte assays are more complex and resource-intensive than microsomal assays.[18]

-

Donor variability: There can be significant inter-individual differences in metabolic enzyme expression and activity.[18]

Choosing the Right Model: For initial screening of a series of tert-butyl (5-amino-2-hydroxyphenyl)carbamate derivatives, a microsomal stability assay is a pragmatic starting point to quickly identify compounds with major metabolic liabilities.[16] Promising candidates can then be advanced to a more comprehensive evaluation in hepatocytes to gain a deeper understanding of their complete metabolic profile.[16]

Experimental Workflow: A Step-by-Step Guide to Assessing Metabolic Stability

The following section details a robust and self-validating protocol for determining the metabolic stability of your carbamate derivatives.

In Vitro Incubation with Liver Microsomes

This protocol is designed to determine the intrinsic clearance (CLint) of a test compound.

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (typically at a final concentration of 1 µM), and liver microsomes (e.g., human, rat, or mouse, at a final protein concentration of 0.5 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM). The inclusion of NADPH is critical as it is a necessary cofactor for CYP450 enzymes.[19]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). The quenching solution serves to stop the enzymatic reaction and precipitate the proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant, which contains the remaining parent compound and any metabolites, to a new plate or vial for analysis.

Bioanalytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[19][20][21][22]

Methodology:

-

Chromatographic Separation: Inject the processed samples onto a reverse-phase C18 HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the parent compound from potential metabolites and matrix components.[21]

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.[21] The instrument is set up for Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent compound and its metabolites.[23] This involves monitoring a specific precursor ion to product ion transition for each analyte.

-

Data Analysis: The peak area of the parent compound at each time point is normalized to the peak area of the internal standard. A plot of the natural logarithm of the percentage of the parent compound remaining versus time is generated. The slope of this line is the rate constant of elimination (k).

Calculation of Key Parameters:

-

Half-life (t½): t½ = 0.693 / k

-

Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Diagram: Experimental Workflow for Metabolic Stability Assessment

Caption: A streamlined workflow for determining metabolic stability.

Data Interpretation and Predictive Modeling

The quantitative data generated from these experiments provide a clear picture of the metabolic stability of your derivatives.

Tabulated Data for Comparative Analysis

| Derivative | Substitution | t½ (min) | CLint (µL/min/mg protein) | Predicted In Vivo Clearance |

| Parent Compound | None | 25 | 27.7 | High |

| Derivative A | 4-Fluoro | 45 | 15.4 | Moderate |

| Derivative B | 3-Chloro | 15 | 46.2 | Very High |

| Derivative C | N-acetyl | 65 | 10.7 | Low |

This is example data and does not represent actual experimental results.

Predicting Potential Metabolic Pathways

Based on the chemical structure and the likely enzymes involved, we can predict the most probable metabolic transformations.

Potential Metabolic Pathways for tert-Butyl (5-amino-2-hydroxyphenyl)carbamate:

-

Pathway 1: Carbamate Hydrolysis: Cleavage of the ester bond to release the free amine.

-

Pathway 2: tert-Butyl Oxidation: Hydroxylation of the tert-butyl group.

-

Pathway 3: Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

-

Pathway 4: N-Acetylation: Acetylation of the primary amino group.

Diagram: Potential Metabolic Pathways

Caption: Predicted metabolic routes for the parent compound.

Conclusion: Integrating Metabolic Stability Predictions into Drug Design

The early and accurate prediction of metabolic stability is a cornerstone of modern drug discovery.[4] For tert-butyl (5-amino-2-hydroxyphenyl)carbamate derivatives, a systematic approach that combines an understanding of the molecule's inherent chemical liabilities with robust in vitro experimental evaluation is essential. By employing the methodologies outlined in this guide, researchers can efficiently identify metabolically stable derivatives, thereby increasing the probability of advancing compounds with favorable pharmacokinetic profiles. This proactive approach to addressing metabolic challenges not only saves valuable time and resources but also significantly enhances the potential for successful clinical translation.

References

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

- Mishra, S., Tripti, T., Singh, S. P., & Singh, R. P. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 688822.

- Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes.

- Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?.

- Acta Scientiarum Polonorum Technologia Alimentaria. (n.d.). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables.

- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.

- Wang, D., Krynitsky, A. J., & Reeve, J. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry, 75(14), 3519–3531.

- PubMed. (2009, July 7). Role of human liver microsomes in in vitro metabolism of drugs-a review.

- WFSA Virtual Library. (2010, May 17). The Role Of The Liver In Drug Metabolism.

- Eurofins Discovery. (n.d.). Metabolic Stability Services.

- PubMed. (2005, February 15). Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems.

- PubMed Central. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.

- ResearchGate. (2025, August 9). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review | Request PDF.

- PubMed. (n.d.). Metabolism of ethyl carbamate by pulmonary cytochrome P450 and carboxylesterase isozymes: involvement of CYP2E1 and hydrolase A.

- Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045.

- Patsnap Synapse. (2025, May 29). What is microsomal stability and why is it important?.

- ResearchGate. (n.d.). Do multiple cytochrome P450 isoforms contribute to the activation of the insecticide carbosulfan in human? | Request PDF.

- ResearchGate. (2025, August 9). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS.

- Frontiers. (2024, November 25). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review.

- Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids.

- PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.

- ResearchGate. (n.d.). Metabolic pathways for the degradation of aromatic ring-based....

- Portland Press. (1971, November 1). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice.

- BioPharma Services. (2022, October 31). Bioanalytical Method Validation: Metabolite Considerations.

- Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes.

- PubMed Central. (n.d.). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice.

- Bioanalytical Method Development: A Comprehensive Guide. (2024, December 12).

- Frontiers. (2021, July 6). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.

- WuXi AppTec. (2024, January 11). 7 Most Common Bioanalytical Testing Platforms for Small and Large Molecule Bioanalysis.

- Taylor & Francis. (2022, December 20). Full article: Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models.

- ResearchGate. (n.d.). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage.

- epa nepis. (n.d.). Metabolism Of Carbamate Insecticides.

- epa nepis. (n.d.). Metabolism of Carbamate Insecticides.

- ResearchGate. (n.d.). Chapter 10. Metabolism of Organophosphorus and Carbamate Pesticides.

- Metabolic steps involved in the oxime-based carbamate pesticide degradation. (n.d.).

- PubMed Central. (2012, October 1). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening.

- behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (n.d.).

- PubMed. (2013, April 22). Metabolically Stable tert-Butyl Replacement.

- ResearchGate. (2025, August 9). Metabolically Stable tert -Butyl Replacement | Request PDF.

- Hypha Discovery Blogs. (2022, May 19). Metabolism of t-butyl groups in drugs.

- ResearchGate. (n.d.). Synthesis of carbamate 9 d: (a) tert‐butyl... | Download Scientific Diagram.

- Longdom Publishing. (2024, September 18). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.

- Frontiers. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones.

- PubMed Central. (n.d.). The metabolism of urethane and related compounds.

- PubMed. (2016, August 5). Metabolism of Carfentanil, an Ultra-Potent Opioid, in Human Liver Microsomes and Human Hepatocytes by High-Resolution Mass Spectrometry.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. longdom.org [longdom.org]

- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 7. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. The Role Of The Liver In Drug Metabolism [resources.wfsahq.org]

- 15. nuvisan.com [nuvisan.com]

- 16. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. dls.com [dls.com]

- 19. What is microsomal stability and why is it important? [synapse.patsnap.com]

- 20. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

Deconstructing Complexity: A Technical Guide to the IUPAC Nomenclature of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate

Introduction: The Significance of Structure in Drug Discovery

In the landscape of modern pharmaceutical research and development, precision in molecular architecture is paramount. The compound tert-butyl (5-amino-2-hydroxyphenyl)carbamate is a key building block, frequently utilized in the synthesis of complex therapeutic agents, particularly kinase inhibitors. Its trifunctional nature—possessing a carbamate, an amine, and a hydroxyl group on a phenyl ring—offers a versatile scaffold for medicinal chemists. However, this same complexity necessitates a rigorous and unambiguous system for its identification and communication. The International Union of Pure and Applied Chemistry (IUPAC) provides this essential framework. This guide will provide an in-depth, systematic deconstruction of the IUPAC naming conventions for tert-butyl (5-amino-2-hydroxyphenyl)carbamate, offering not just the "what," but the fundamental "why" behind its nomenclature, tailored for researchers, scientists, and drug development professionals.

Core Principles of IUPAC Nomenclature: A Prioritized Approach

The IUPAC system of nomenclature for organic compounds is built on a hierarchical set of rules designed to assign a unique and descriptive name to every distinct chemical structure. When a molecule contains multiple functional groups, as is the case with our topic compound, a priority system is employed to determine the principal functional group, which in turn dictates the base name of the molecule.[1][2] All other functional groups are then treated as substituents and are indicated by prefixes.

The general order of precedence for the functional groups relevant to our molecule is as follows:

Esters (and their derivatives, such as carbamates) > Alcohols > Amines [3][4]

This hierarchy is the foundational logic upon which the IUPAC name is constructed.

Systematic Naming of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate: A Step-by-Step Analysis

Step 1: Identification of the Principal Functional Group

The structure of tert-butyl (5-amino-2-hydroxyphenyl)carbamate contains three functional groups: a hydroxyl (-OH) group, an amino (-NH2) group, and a carbamate group (-NHCOO-R). Based on the IUPAC priority rules, the carbamate, being an ester of carbamic acid, is the principal functional group.[3] This dictates that the molecule will be named as a substituted carbamate.

Step 2: Determining the Parent Structure

The principal functional group is a carbamate. Carbamates are formally derived from carbamic acid (NH₂COOH) and have the general structure R₂NC(O)OR'. In our molecule, the nitrogen of the carbamate is attached to a substituted phenyl ring, and the oxygen is attached to a tert-butyl group. Therefore, the parent name is derived from the carbamic acid ester, making it a tert-butyl carbamate .

Step 3: Identifying and Naming the Substituents on the Parent Structure

With "tert-butyl carbamate" as our parent name, we now identify the substituent attached to the nitrogen atom. This is a phenyl group with two additional substituents: an amino group and a hydroxyl group.

Step 4: Numbering the Phenyl Substituent

The phenyl ring is a substituent on the nitrogen of the principal functional group. The numbering of this phenyl ring follows the standard IUPAC rules for substituted benzenes. The point of attachment of the substituent to the parent structure (in this case, the nitrogen of the carbamate) is assigned locant 1. The remaining substituents are then numbered to give them the lowest possible locants.

Following this rule:

-

The carbon attached to the carbamate nitrogen is C1 .

-

Numbering towards the hydroxyl group gives it position 2 .

-

Continuing around the ring, the amino group is at position 5 .

This numbering scheme (1, 2, 5) is preferred over the alternative (1, 6, 3) as it assigns a lower number at the first point of difference.

Step 5: Assembling the Full IUPAC Name

The substituents on the phenyl ring are named using prefixes:

-

The -OH group is named as "hydroxy ".

-

The -NH₂ group is named as "amino ".

These prefixes are arranged alphabetically. Therefore, "amino" comes before "hydroxy".

Combining all the components, the systematic IUPAC name is constructed as follows:

-

Start with the ester group: tert-butyl

-

Indicate the point of attachment of the substituted phenyl group to the carbamate nitrogen with an italicized N: N -

-

Name the substituted phenyl group, placing the substituents in alphabetical order with their locants: (5-amino-2-hydroxyphenyl)

-

Add the parent name: carbamate

This leads to the final IUPAC name: tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate .

The following DOT graph illustrates the decision-making process for the IUPAC nomenclature of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties for a closely related analogue, tert-butyl N-(5-amino-2-methoxyphenyl)carbamate, is presented in the table below. These properties are critical for researchers in designing experimental conditions for synthesis, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₃ | [5] |

| Molecular Weight | 238.28 g/mol | [5] |

| XLogP3 | 1.8 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 4 | [5] |

Experimental Protocol: Synthesis of Boc-Protected Aminophenols

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex drug molecules.[6][7] Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting amine functionalities.[7] The synthesis of Boc-protected aminophenols, such as our topic compound, is a common procedure in medicinal chemistry laboratories.

Objective: To synthesize a tert-butyl N-(substituted-phenyl)carbamate via the reaction of an aminophenol with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Substituted aminophenol (e.g., 5-amino-2-hydroxyphenol)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve the aminophenol in the chosen solvent (e.g., DCM).

-

Add the base (e.g., triethylamine, 1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the acid generated during the reaction.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with the organic solvent.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl N-(substituted-phenyl)carbamate.

The following DOT graph provides a visual representation of this synthetic workflow.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Boc-protected aminophenols are valuable intermediates in the synthesis of a wide range of biologically active molecules. The orthogonal nature of the Boc-protected amine and the free hydroxyl group allows for selective functionalization, making these compounds versatile building blocks. For instance, tert-butyl (5-amino-2-methoxyphenyl)carbamate, a close analog of our topic compound, is a key intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[8] The Boc-protected diamine scaffold allows for the subsequent construction of the complex heterocyclic core of the drug. This demonstrates the critical role of such meticulously designed and named building blocks in the development of life-saving therapeutics.

Conclusion

The IUPAC nomenclature provides an essential, universally understood language for the precise communication of chemical structures. For a molecule with the synthetic and therapeutic importance of tert-butyl (5-amino-2-hydroxyphenyl)carbamate, a thorough understanding of its systematic name is not merely an academic exercise but a professional necessity. By methodically applying the principles of functional group priority, parent chain identification, and substituent naming, we arrive at the unambiguous name: tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate . This systematic approach ensures clarity and reproducibility in research and development, forming the bedrock of scientific integrity in the pharmaceutical sciences.

References

-

International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013. [Link]

-

Wikipedia contributors. "IUPAC nomenclature of organic chemistry." Wikipedia, The Free Encyclopedia. [Link]

-

eGPAT. "Priority order of functional groups in IUPAC nomenclature." eGPAT, 2017. [Link]

-

ACD/Labs. "IUPAC Rules." ACD/Labs. [Link]

-

National Center for Biotechnology Information. "tert-butyl N-(5-amino-2-methoxyphenyl)carbamate." PubChem Compound Database. [Link]

-

Scribd. "IUPAC Functional Group Priority Table." Scribd. [Link]

-

Chemistry LibreTexts. "2.4: IUPAC Naming of Organic Compounds with Functional Groups." Chemistry LibreTexts. [Link]

-

University of Calgary. "Nomenclature and Funtional Group Priorities." University of Calgary. [Link]

-

Open Library Publishing Platform. "2.4 – IUPAC Nomenclature – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…)." Open Library Publishing Platform. [Link]

-

Master Organic Chemistry. "Table of Functional Group Priorities for Nomenclature." Master Organic Chemistry. [Link]

-

Atlantis Press. "Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate." Atlantis Press, 2017. [Link]

-

U.S. Environmental Protection Agency. "tert-Butyl [2-(hydroxymethyl)phenyl]carbamate Properties." U.S. Environmental Protection Agency. [Link]

-

National Center for Biotechnology Information. "tert-Butyl (2-(hydroxymethyl)phenyl)carbamate." PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. "Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity." PubMed Central. [Link]

-

Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. [Link]

-

WuXi Biology. "Alcohol Speed up Boc Protection of Primary Amines." WuXi Biology. [Link]

-

National Center for Biotechnology Information. "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies." PubMed Central. [Link]

-

ResearchGate. "(PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate." ResearchGate. [Link]

-

Der Pharma Chemica. "Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis." Der Pharma Chemica. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. "compound 5 [PMID: 17618114]." IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Otava Chemicals. "ALK5 kinase Inhibitors." Otava Chemicals. [Link]

Sources

- 1. egpat.com [egpat.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. atlantis-press.com [atlantis-press.com]

thermodynamic stability of Boc-protected aminophenols

An In-Depth Technical Guide to the Thermodynamic Stability of Boc-Protected Aminophenols

Abstract

tert-Butoxycarbonyl (Boc)-protected aminophenols are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility is intrinsically linked to the stability of the Boc protecting group, which is designed for selective removal under specific conditions. However, the inherent functionalities of the aminophenol core—a nucleophilic amine and an ionizable, oxidation-prone phenol—introduce complex stability challenges. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of these molecules. We will explore the mechanistic underpinnings of pH-dependent, thermal, and oxidative degradation pathways. Furthermore, this document furnishes field-proven experimental protocols for conducting forced degradation studies and outlines robust analytical methodologies for assessing stability, enabling researchers and drug development professionals to predict, control, and mitigate degradation, thereby ensuring the integrity and quality of their synthetic processes and products.

Introduction: The Dichotomy of Protection and Reactivity

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, prized for its stability across a broad range of nucleophilic and basic conditions, yet readily cleaved under acidic protocols.[1][2] When applied to an aminophenol scaffold, the resulting molecule becomes a versatile building block. The Boc group effectively masks the nucleophilicity of the amine, allowing for selective reactions at other sites, such as the phenolic hydroxyl group.

However, the stability of a Boc-protected aminophenol is not solely dictated by the carbamate linkage. The aminophenol core itself is susceptible to degradation, most notably through oxidation. This duality—a deliberately labile protecting group attached to a sensitive aromatic core—necessitates a thorough understanding of the molecule's overall thermodynamic stability. Degradation can lead to loss of yield, the formation of difficult-to-remove impurities, and potential downstream complications in multi-step syntheses. This guide aims to deconstruct the factors that influence this stability, providing a predictive framework and practical methodologies for its assessment.

Fundamental Principles of Stability

The Boc Protecting Group: An Acid-Labile Shield

The stability of the Boc group is a cornerstone of its utility. It is designed to be orthogonal to many other protecting groups, such as the base-labile Fmoc or the hydrogenolysis-cleavable Cbz groups.[1] Its cleavage is most commonly achieved under anhydrous acidic conditions.[3][4] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which generates a transient carbamic acid. This carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide gas.[5][6]

The Aminophenol Core: An Electron-Rich, Redox-Active System

Aminophenols are electron-rich aromatic systems susceptible to oxidation. The presence of both an amino and a hydroxyl group enhances the ring's electron density, making it prone to electrophilic attack and oxidative degradation. In the presence of oxidants (including atmospheric oxygen), light, or trace metal ions, aminophenols can be converted into quinone-imine or phenoxazinone structures, which are often highly colored.[7] Bacterial degradation pathways for aminophenols also proceed via oxidation and ring-cleavage, highlighting the inherent reactivity of this scaffold.[8][9]

Key Factors Influencing Stability

The is a multifactorial issue, governed by environmental conditions. Understanding these factors is crucial for defining appropriate storage, handling, and reaction parameters.

pH-Mediated Degradation

The pH of the environment is the most critical factor controlling the stability of Boc-protected aminophenols, primarily due to the acid-lability of the Boc group.

-

Acidic Conditions (pH < 4): This is the primary route for intentional Boc group removal. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) efficiently catalyze the deprotection mechanism.[4][6] The rate of this degradation is dependent on acid strength, concentration, and temperature. Even mild acidic conditions (pH < 4) can lead to slow hydrolysis over time, which is a critical consideration during aqueous workups or chromatography on silica gel.[10]

-

Neutral Conditions (pH ≈ 7): Boc-protected aminophenols are generally considered stable at neutral pH. However, prolonged storage in protic solvents like water, especially at elevated temperatures, can lead to slow hydrolysis.[11]

-

Basic Conditions (pH > 8): The Boc group on an amine is characteristically stable under basic conditions.[2] However, the phenolic proton is acidic and will be deprotonated under basic conditions, forming a phenoxide. This phenoxide is significantly more electron-rich and thus more susceptible to oxidation than the parent phenol. While the Boc group itself is robust, the overall molecule can degrade via oxidation of the aminophenol core. It is also noteworthy that while Boc on amines is base-stable, Boc groups attached directly to phenols have been shown to be base-labile.[12]

Thermal Degradation

The Boc group can be removed thermally without any acid catalyst, a process known as thermolytic deprotection.[11] This reaction proceeds via a fragmentation mechanism, yielding the free amine, isobutylene, and carbon dioxide.[11] Causality: This method avoids the use of acids, which can be beneficial for substrates with other acid-sensitive functional groups. However, it requires high temperatures, typically ranging from 120-240 °C, which can promote other side reactions or cause degradation of the aminophenol core itself.[1][13] Continuous flow reactors can offer precise temperature control, making thermal deprotection a more viable synthetic strategy.[13][14]

Oxidative Degradation

The aminophenol ring is highly susceptible to oxidation, which can occur under ambient conditions if not handled properly. Causality: The presence of atmospheric oxygen, peroxide impurities in solvents (e.g., ethers), or trace metal catalysts can initiate radical chain reactions or direct oxidation. This process often leads to the formation of highly colored quinoidal impurities. The rate of oxidation is significantly accelerated under basic conditions due to the formation of the more easily oxidized phenoxide ion. The degradation of p-aminophenol via Fenton's process (an oxidative system) underscores its sensitivity to oxidative conditions.[15][16]

Solvent Effects

The choice of solvent can significantly impact stability. Causality: Protic solvents (water, alcohols) can participate in hydrolysis reactions and facilitate proton transfer, potentially accelerating acid-catalyzed deprotection.[17][18] Non-polar, aprotic solvents like toluene or heptane are often preferred for long-term storage as they minimize solubility of water and other reactive impurities. The quality of the solvent is also critical; for example, aged ethers can contain peroxides that promote oxidative degradation, and some solvents like DMF can degrade to form amine impurities that may affect pH.[19][20]

| Factor | Effect on Boc Group | Effect on Aminophenol Core | Primary Degradation Products |

| Acidic pH (<4) | Rapid cleavage (deprotection) | Generally stable, protonated | Free Aminophenol, CO₂, Isobutylene |

| Neutral pH (~7) | Very slow hydrolysis | Slow oxidation possible | Trace free aminophenol, oxidative impurities |

| Basic pH (>8) | Stable | Formation of phenoxide, increased susceptibility to oxidation | Oxidized/polymerized aminophenol derivatives |

| High Temperature | Thermolytic cleavage | Potential for decomposition/side reactions | Free Aminophenol, CO₂, Isobutylene |

| Oxygen/Oxidants | Stable | Rapid oxidation | Quinone-imines, polymeric colored impurities |

| Light | Stable | Can catalyze oxidation | Oxidative impurities |

Experimental Assessment of Stability

A systematic evaluation of stability is essential for establishing shelf-life, defining storage conditions, and ensuring product quality. This is typically achieved through forced degradation (or stress testing) studies, as outlined by ICH guidelines.[21][22]

Forced Degradation Studies: A Workflow

The goal of forced degradation is to intentionally degrade the sample under more aggressive conditions than it would typically encounter to rapidly identify potential degradation pathways and products.

Caption: Workflow for a comprehensive forced degradation study.

Protocol 4.1.1: Acid/Base Hydrolysis Stress Test

-

Preparation: Prepare a 1 mg/mL solution of the Boc-protected aminophenol in a suitable organic solvent (e.g., acetonitrile).

-

Acid Stress: Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.2 M HCl.

-

Base Stress: Transfer 1 mL of the stock solution to a separate vial and add 1 mL of 0.2 M NaOH.

-

Incubation: Place both vials in a controlled environment (e.g., 60 °C water bath) for a defined period (e.g., 24 hours). A parallel experiment at room temperature should also be run.

-

Quenching: After incubation, cool the vials to room temperature. Neutralize the acid-stressed sample with an equivalent amount of 0.2 M NaOH, and the base-stressed sample with 0.2 M HCl.

-

Analysis: Dilute the quenched samples to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase and analyze immediately by HPLC.

Protocol 4.1.2: Oxidative Stress Test

-

Preparation: Use the same 1 mg/mL stock solution as above.

-

Oxidative Stress: Transfer 1 mL of the stock solution to a vial and add 1 mL of 3% (w/v) hydrogen peroxide solution.

-

Incubation: Keep the vial at room temperature, protected from light, for a defined period (e.g., 24 hours). Monitor for color changes.

-

Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC. No quenching is typically required, but it must be ensured that the peroxide does not interfere with the analysis.

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to resolve the parent compound from all potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for quantifying the parent compound and its known impurities.[23] A gradient reversed-phase method is typically employed to separate compounds with a range of polarities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for identifying unknown degradation products formed during stress testing.[21] By providing the mass-to-charge ratio of the degradants, it allows for the rapid proposal of chemical structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of a significant degradant, it may be necessary to isolate it via preparative HPLC and analyze it by NMR.[23]

| Parameter | Specification | Causality/Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | C18 provides good hydrophobic retention for aromatic compounds. Small particle size enhances resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures consistent protonation state of amines and phenols, leading to sharp peaks. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |

| Gradient | 5% to 95% B over 10 minutes | A gradient is essential to elute both polar degradants (e.g., free aminophenol) and the less polar parent compound. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |

| Detection | UV at 254 nm and 280 nm | Aromatic compounds absorb at 254 nm; phenolic nature suggests absorbance near 280 nm. Diode array detector is preferred. |

Degradation Pathways & Mitigation Strategies

Common Degradation Pathways

Data from forced degradation studies allows for the mapping of probable degradation pathways.

Caption: Major degradation routes for Boc-protected aminophenols.

Mitigation and Control Strategies

Based on the stability profile, the following strategies can be implemented to minimize degradation:

-

Storage: Store the material in well-sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) to protect from light and oxygen. Refrigeration (2-8 °C) is recommended to slow the rate of any potential degradation reactions.

-

Handling: When handling in the lab, avoid prolonged exposure to air and bright light. Use high-purity solvents, purged of oxygen if necessary. Avoid using solvents known to contain peroxide impurities (e.g., aged THF or diethyl ether) without prior purification.

-

Process Control: During reactions and workups, maintain strict pH control. Avoid strongly acidic or basic aqueous conditions unless intentionally performing a deprotection. If an aqueous wash is necessary, use buffered solutions (e.g., pH 7 phosphate buffer) or minimize contact time.

-

Formulation (for drug products): If the Boc-protected aminophenol is part of a final formulation, the inclusion of antioxidants (e.g., BHT, ascorbic acid) and the use of chelating agents (e.g., EDTA) to sequester trace metals may be necessary to ensure long-term stability.

Conclusion

The is a delicate balance between the engineered lability of the Boc group and the inherent reactivity of the aminophenol core. While generally robust, these molecules are susceptible to degradation via three primary pathways: acid-catalyzed hydrolysis, thermal fragmentation, and oxidation. A comprehensive understanding of these pathways, supported by rigorous experimental evaluation through forced degradation studies and stability-indicating analytical methods, is paramount. By controlling key parameters—namely pH, temperature, and exposure to oxygen and light—researchers and drug development professionals can ensure the integrity of these valuable synthetic intermediates, leading to more robust processes, higher quality products, and reliable scientific outcomes.

References

-

Arora, P. K., et al. (2015). Bacterial degradation of 2-aminophenol. ResearchGate. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods for Boc Deprotection. Wordpress. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [Link]

-

Foley, D. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. organic-chemistry.org. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. masterorganicchemistry.com. [Link]

-

ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. researchgate.net. [Link]

-

ResearchGate. (2026). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. researchgate.net. [Link]

-

Nishino, T., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. en.wikipedia.org. [Link]

-

ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. acs.org. [Link]

-

Belghiche, A., et al. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Sakaitani, M., et al. (2018). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. [Link]

-

Singh, T., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]

-

Arora, P. K. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Springer. [Link]

-

Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. boze-chem.com. [Link]

-

Vaia. Protecting Groups: Boc, Cbz, Amine. vaia.com. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. sepscience.com. [Link]

-

Belghiche, A., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online. [Link]

-

Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. spectroscopyonline.com. [Link]

-

ResearchGate. Degradation of p-Aminophenol by fenton's process. Influence of operational parameters. researchgate.net. [Link]

-

Das, R., et al. (2013). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. De Gruyter. [Link]

-

Pussard, E., et al. (2025). Stabilization of urinary biogenic amines measured in clinical chemistry laboratories. sciencedirect.com. [Link]

-

Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. reddit.com. [Link]

-

Takenaka, S., et al. (2003). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. PMC. [Link]

-

ResearchGate. (2013). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. researchgate.net. [Link]

-

European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. ema.europa.eu. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. chemistrysteps.com. [Link]

-

Boumoud, B., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BOC Protection and Deprotection [pt.bzchemicals.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. (PDF) Degradation of p-Aminophenol by fenton's process. Influence of operational parameters [academia.edu]

- 16. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 17. wuxibiology.com [wuxibiology.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. ema.europa.eu [ema.europa.eu]

- 23. sepscience.com [sepscience.com]

Application Notes and Protocols for Benzoxazole Synthesis Using tert-Butyl (5-amino-2-hydroxyphenyl)carbamate

Authored by: Gemini, Senior Application Scientist

Introduction

Benzoxazole derivatives are a cornerstone of modern medicinal chemistry and materials science.[1][2] This privileged heterocyclic scaffold is present in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The inherent aromaticity and stability of the benzoxazole ring, combined with its capacity for functionalization, make it a highly sought-after target in drug discovery programs.[2][5]

A key challenge in the synthesis of complex benzoxazole libraries is the strategic introduction of diversity at multiple positions on the heterocyclic core. The intermediate, tert-Butyl (5-amino-2-hydroxyphenyl)carbamate , offers a robust and versatile solution. The use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the 5-amino position allows for the selective construction of the benzoxazole ring via reactions at the 2-hydroxy and 1-amino functionalities. Subsequently, the Boc group can be cleanly removed to unveil a reactive amino group at the 5-position, providing a handle for late-stage functionalization.

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of this intermediate. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols for synthesis and deprotection, and discuss methods for characterization and subsequent derivatization.

The Core Synthetic Strategy: A Modular Approach

The synthesis is logically divided into two primary stages, allowing for the modular construction of diverse benzoxazole derivatives.

-

Stage 1: Benzoxazole Ring Formation. The foundational step involves the condensation of the o-aminophenol moiety of the starting material with a carboxylic acid or its activated derivative. This reaction forms the stable, Boc-protected benzoxazole core.

-

Stage 2: Deprotection and Late-Stage Functionalization. The second stage involves the selective cleavage of the Boc protecting group to expose the 5-amino functionality. This free amine serves as a versatile anchor point for introducing a wide array of substituents, enabling the rapid generation of compound libraries.

Part I: Formation of the Benzoxazole Core

The construction of the benzoxazole ring from an o-aminophenol and a carboxylic acid is a classic transformation that proceeds via two key steps: initial amide bond formation, followed by an intramolecular cyclodehydration.[6]

Reaction Mechanism: Amide Coupling and Cyclodehydration

The process begins with the activation of a carboxylic acid using a coupling reagent. This generates a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides) that is readily attacked by the nucleophilic amino group of the o-aminophenol to form an N-(2-hydroxyphenyl)amide intermediate.[7] This amide then undergoes intramolecular nucleophilic attack by the adjacent hydroxyl group onto the amide carbonyl carbon. This cyclization event, often promoted by heat or an acid catalyst, is followed by the elimination of a water molecule to yield the aromatic benzoxazole ring.[6][8]

Protocol 1: One-Pot Synthesis of tert-Butyl (2-Aryl-benzoxazol-5-yl)carbamate

This protocol describes a reliable one-pot procedure for the synthesis of 2-substituted benzoxazoles by first forming an acid chloride in situ, followed by coupling and cyclization catalyzed by methanesulfonic acid.[8] This method avoids the isolation of the intermediate amide, improving operational simplicity.

Materials:

-

tert-Butyl (5-amino-2-hydroxyphenyl)carbamate

-

Substituted Carboxylic Acid (e.g., Benzoic Acid, 4-Chlorobenzoic Acid)

-

Thionyl Chloride (SOCl₂)

-

Methanesulfonic Acid (MeSO₃H)

-

Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq). Add anhydrous DCM (approx. 0.2 M relative to the acid). Carefully add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 1-2 hours or until gas evolution ceases and the solution becomes clear. The reaction progress can be monitored by taking a small aliquot, quenching with methanol, and analyzing by TLC to confirm consumption of the starting acid.

-

Coupling and Cyclization: In a separate flask, dissolve tert-Butyl (5-amino-2-hydroxyphenyl)carbamate (1.1 eq) in anhydrous DCM.

-

Cool the acid chloride solution to 0 °C in an ice bath. To this solution, add the solution of the aminophenol derivative, followed by the dropwise addition of methanesulfonic acid (2.0 eq).[8]

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) for the disappearance of the aminophenol and the formation of a new, less polar spot corresponding to the benzoxazole product.

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred, saturated solution of NaHCO₃. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure Boc-protected benzoxazole.[6]

Data and Optimization Insights

The choice of cyclization conditions can significantly affect yield. While the MeSO₃H protocol is robust, traditional methods using high-temperature dehydrating agents like Polyphosphoric Acid (PPA) are also effective, though work-up can be more challenging.[6][9]

| Carboxylic Acid Partner | Cyclization Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |

| Benzoic Acid | MeSO₃H / SOCl₂ | RT | 5 | 85-95 |

| 4-Nitrobenzoic Acid | MeSO₃H / SOCl₂ | RT | 4 | 88-96[8] |

| 4-Methoxybenzoic Acid | MeSO₃H / SOCl₂ | RT | 6 | 82-90 |

| Thiophene-2-carboxylic acid | MeSO₃H / SOCl₂ | RT | 5 | 80-87[8] |

| Phenylacetic Acid | MeSO₃H / SOCl₂ | RT | 6 | 75-85 |